molecular formula C18H20ClNO2 B2517674 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide CAS No. 1788677-41-7

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide

Cat. No.: B2517674
CAS No.: 1788677-41-7
M. Wt: 317.81
InChI Key: CDNLLPJIIGIBIP-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.81. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and Pharmacological Studies

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has been investigated for its binding properties and potential pharmacological effects. In studies focusing on receptor interactions, this compound has shown promise as a ligand for various receptors, which could lead to new therapeutic applications. For example, derivatives of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been studied for their affinity and selectivity towards dopamine D(4) receptors, indicating its potential use in neurological research and drug development (Colabufo et al., 2001).

Catalytic Applications

Research into the catalytic properties of compounds structurally related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has revealed their potential in facilitating chemical transformations. For instance, N-isopropyl-2-iodo-5-methoxybenzamide has been identified as an efficient and environmentally benign catalyst for the oxidation of alcohols, demonstrating the versatility of this class of compounds in synthetic organic chemistry (Yakura et al., 2018).

Environmental and Health Monitoring

Compounds analogous to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been employed in the development of analytical methods for monitoring environmental pollutants and assessing human exposure to hazardous substances. Techniques utilizing similar chemical structures have been applied in the sensitive detection of parabens, triclosan, and other environmental phenols in human milk, underscoring the importance of these compounds in public health and safety monitoring (Ye et al., 2008).

Antibacterial Research

The search for new antibacterial agents has led to the exploration of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide derivatives. Studies have shown that modifications to the benzamide moiety can produce potent inhibitors of the bacterial cell division protein FtsZ, offering a novel approach to combatting bacterial infections with improved pharmaceutical properties (Haydon et al., 2010).

Molecular and Structural Analysis

Investigations into the molecular structure and interactions of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide and its derivatives have provided insights into their chemical behavior and potential applications. X-ray crystallography and density functional theory (DFT) calculations have been employed to understand the structural characteristics of these compounds, paving the way for their application in various scientific fields (Karabulut et al., 2014).

Mechanism of Action

The mechanism of action describes how the compound interacts at the molecular level to produce its effects. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

The safety and hazards analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications, further studies needed, or improvements that could be made in the synthesis or use of the compound .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-13-7-4-5-10-16(13)17(21)20-12-18(2,22-3)14-8-6-9-15(19)11-14/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNLLPJIIGIBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.